

Spectroscopic Profile of Dinitromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dinitromethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **dinitromethane** ($\text{CH}_2\text{N}_2\text{O}_4$), a compound of interest to researchers in energetic materials and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details relevant experimental protocols, and presents a key reaction pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **dinitromethane**.

Table 1: ^1H NMR Spectroscopic Data for **Dinitromethane**

Parameter	Value	Solvent	Reference
Chemical Shift (δ)	5.97 ppm	Diethyl ether	[1]
^{13}C - ^1H Coupling Constant (J)	169.4 Hz	Diethyl ether	[1]

Note: Conflicting data exists regarding the ^1H NMR chemical shift. Another source suggests possible values of 4.33, 6.10, or 7.52 ppm, but a definitive assignment for **dinitromethane** was

not provided.[2]

Table 2: ^{13}C NMR Spectroscopic Data for **Dinitromethane**

Parameter	Value	Solvent	Reference
Chemical Shift (δ)	Data not available	-	

Note: While a definitive ^{13}C NMR chemical shift for **dinitromethane** is not readily available in the reviewed literature, related nitroalkanes have been studied. For instance, the ^{13}C chemical shift of nitromethane has been reported.[3]

Table 3: IR Spectroscopic Data for **Dinitromethane**

Functional Group	Absorption Range (cm^{-1})	Intensity	Reference
Nitro Group (N-O)	1500-1550	Strong	[4]

Note: Specific peak values for **dinitromethane** are not detailed in the available literature. The provided range is characteristic of nitro compounds in general.

Table 4: UV-Vis Spectroscopic Data for **Dinitromethane**

Chromophore	λ_{max} (nm)	Solvent	Reference
Nitro Group ($n \rightarrow \pi^*$)	Data not available	-	

Note: The UV-Vis absorption maximum for **dinitromethane** is not specified in the available literature. The extent of conjugation significantly influences the absorption wavelength in organic compounds.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **dinitromethane** are not extensively published. However, general procedures for obtaining NMR, IR, and UV-Vis spectra

of organic compounds are well-established and can be adapted for **dinitromethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ^1H and ^{13}C NMR spectra involves the following steps:

- **Sample Preparation:** Dissolve approximately 5-25 mg of **dinitromethane** in a suitable deuterated solvent (e.g., deuterated chloroform, acetone- d_6). The solution should be free of particulate matter.
- **Tube Filling:** Transfer the solution to a clean, dry 5 mm NMR tube to a depth of at least 4.5 cm.
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:** Acquire the spectrum using appropriate pulse sequences and parameters. For quantitative ^{13}C NMR, longer relaxation delays and inverse gated decoupling may be necessary.^[6]
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Referencing:** Calibrate the chemical shift scale using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **dinitromethane** is as follows:

- **Sample Application:** Place a small drop of neat **dinitromethane** between two salt plates (e.g., NaCl or KBr).
- **Sample Holder:** Mount the salt plates in the spectrometer's sample holder.
- **Data Acquisition:** Record the spectrum by passing a beam of infrared radiation through the sample.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For solid samples, a Nujol mull or a KBr pellet can be prepared.^[7]

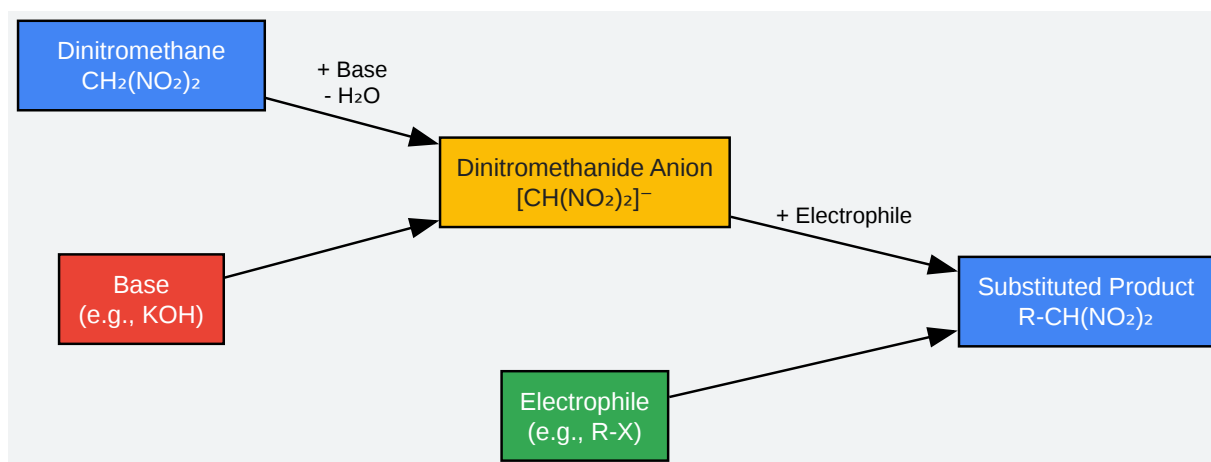
Ultraviolet-Visible (UV-Vis) Spectroscopy

The following is a general procedure for UV-Vis spectroscopic analysis:

- Solvent Selection: Choose a solvent that dissolves **dinitromethane** and is transparent in the UV-Vis region of interest.
- Solution Preparation: Prepare a dilute solution of **dinitromethane** of a known concentration.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Reaction Pathway of Dinitromethane

Dinitromethane is a key intermediate in the synthesis of various energetic materials and other organic compounds. One of its fundamental reactions is the formation of its corresponding salt, the dinitromethanide anion, upon treatment with a base. This anion is a versatile nucleophile. A simplified representation of this acid-base reaction and subsequent potential synthetic utility is depicted below.



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